

(R)-(+)-Pantoprazole: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-(+)-Pantoprazole

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Abstract

This technical guide provides an in-depth overview of **(R)-(+)-Pantoprazole**, a proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders. The document elucidates the mechanism of action, chemical properties, synthesis, and pharmacokinetics of **(R)-(+)-Pantoprazole**, with a particular focus on its stereoselective characteristics. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a summary of quantitative data in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacology and development.

Introduction

Pantoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H⁺/K⁺ ATPase (proton pump). It is a chiral molecule and is clinically available as a racemic mixture of its two enantiomers, **(R)-(+)-Pantoprazole** and **(S)-(-)-Pantoprazole**. Emerging research indicates that the individual enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles, making the study of the single (R)-(+)-enantiomer a subject of significant interest in drug development. This guide focuses on the core scientific and technical aspects of **(R)-(+)-Pantoprazole** as a proton pump inhibitor.

Chemical Properties and Synthesis

(R)-(+)-Pantoprazole is chemically known as (R)-5-(difluoromethoxy)-2-[[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.

Property	Value
IUPAC Name	6-(difluoromethoxy)-2-[(R)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ O ₄ S
Molecular Weight	383.37 g/mol
Appearance	White to off-white crystalline powder
Solubility	Freely soluble in water, very slightly soluble in phosphate buffer at pH 7.4, and practically insoluble in n-hexane[1]
Stability	pH-dependent; degradation increases with decreasing pH[1]

Synthesis of (R)-(+)-Pantoprazole:

The synthesis of pantoprazole generally involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate. This intermediate is then oxidized to the sulfoxide, pantoprazole[2]. The enantioselective synthesis of **(R)-(+)-Pantoprazole** is a critical step to isolate the desired enantiomer and is typically achieved through chiral sulfoxidation.

Experimental Protocol: Enantioselective Synthesis of (R)-(+)-Pantoprazole

This protocol outlines a general method for the asymmetric oxidation of the thioether precursor to yield **(R)-(+)-Pantoprazole**.

Materials:

- 5-(difluoromethoxy)-2-[[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (thioether precursor)
- Chiral titanium complex (e.g., prepared from $\text{Ti}(\text{O}-i\text{-Pr})_4$ and a chiral ligand like (+)-diethyl L-tartrate)
- Cumene hydroperoxide (CHP) or another suitable oxidizing agent
- Organic solvent (e.g., dichloromethane, toluene)
- Base (e.g., N,N-diisopropylethylamine)

Procedure:

- **Catalyst Preparation:** Prepare the chiral titanium catalyst in situ by reacting titanium(IV) isopropoxide with a stoichiometric amount of the chiral ligand in an inert, dry organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Thioether Addition:** Add the thioether precursor to the catalyst solution and stir for a specified period to ensure complex formation.
- **Oxidation:** Cool the reaction mixture to a controlled temperature (e.g., -20°C to 0°C) to enhance enantioselectivity. Add the oxidizing agent (e.g., cumene hydroperoxide) dropwise to the reaction mixture while maintaining the temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- **Quenching:** Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium sulfite solution).
- **Extraction and Purification:** Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain enantiomerically enriched **(R)-(+)-Pantoprazole**.

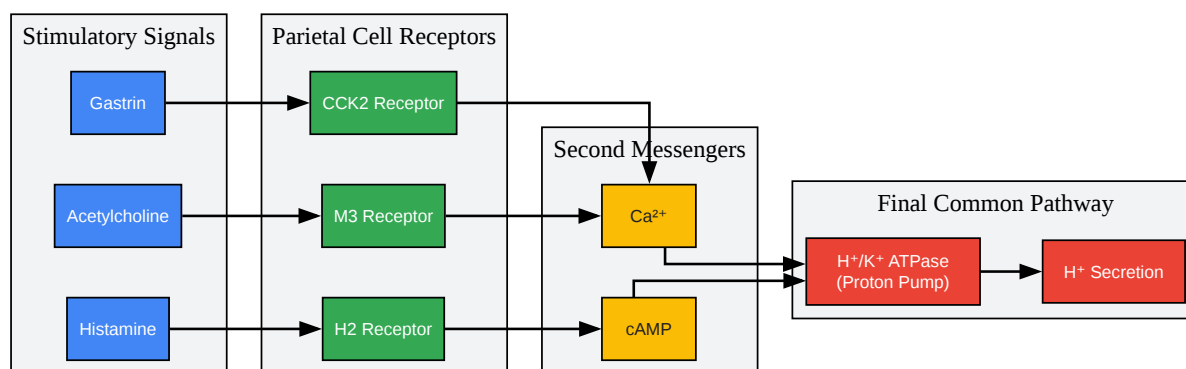
- **Enantiomeric Purity Determination:** Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Mechanism of Action

(R)-(+)-Pantoprazole is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic canaliculi of gastric parietal cells.

Signaling Pathway of Gastric Acid Secretion

Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. These signaling molecules bind to their respective receptors on the basolateral membrane of the parietal cell, leading to the activation of intracellular second messengers like cyclic AMP (cAMP) and Ca^{2+} . This cascade of events ultimately results in the translocation and activation of the H^+/K^+ ATPase (proton pump) to the apical membrane, which then secretes H^+ ions into the gastric lumen.

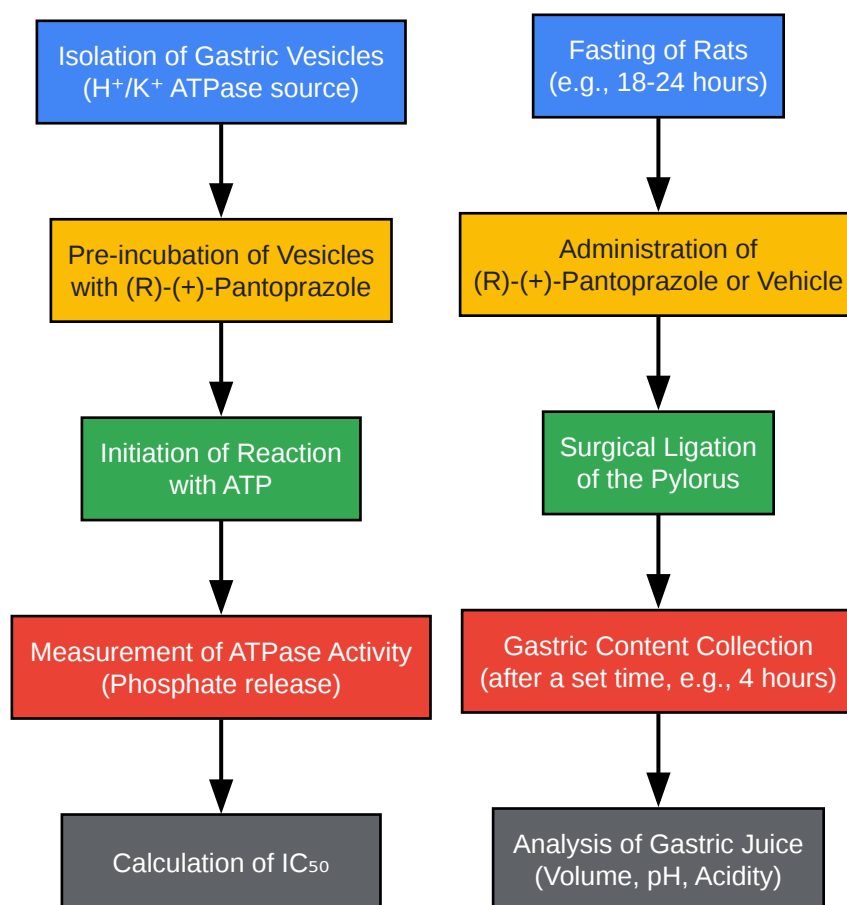
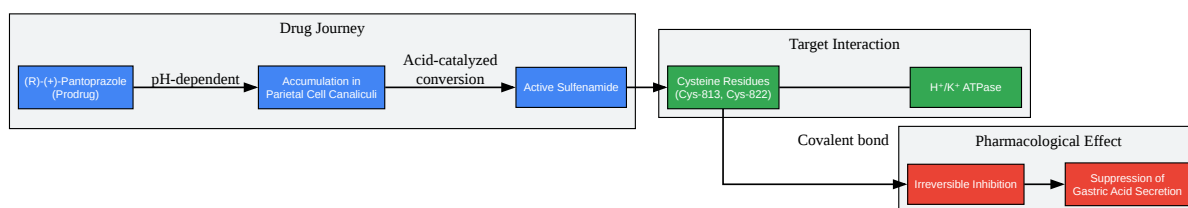


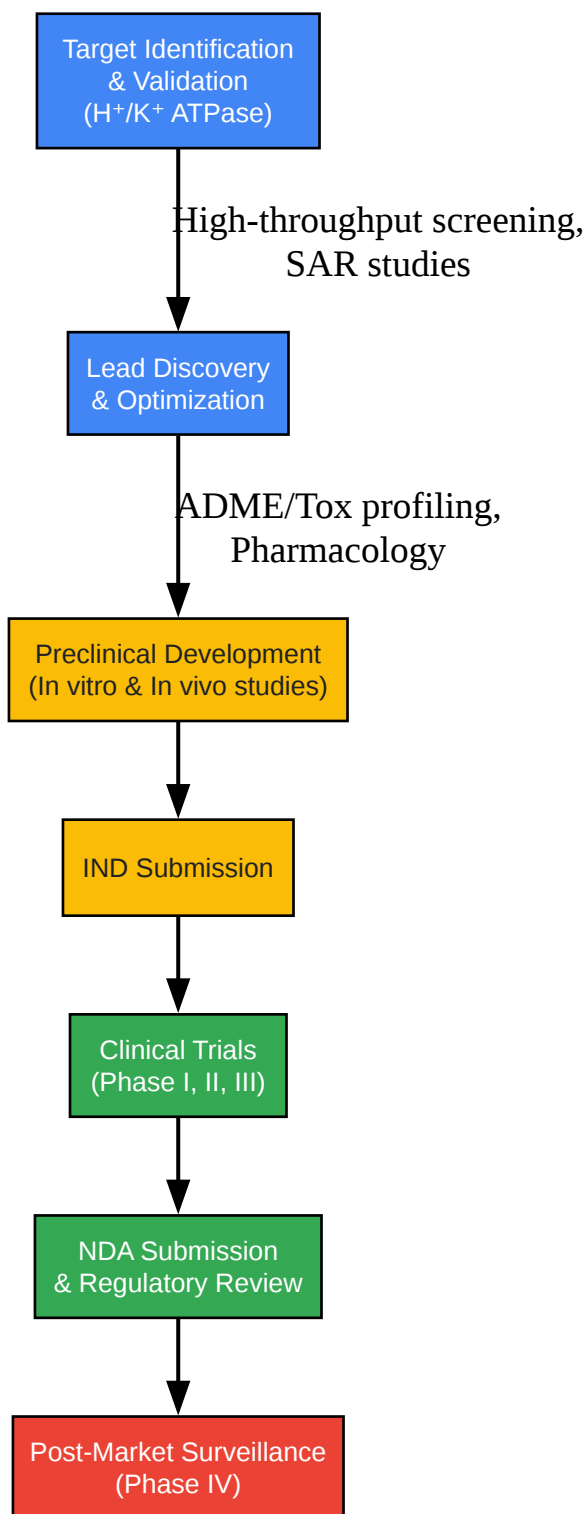
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Figure 1: Simplified signaling pathway of gastric acid secretion.

Inhibition of H^+/K^+ ATPase

Once in the acidic environment of the parietal cell, **(R)-(+)-Pantoprazole** undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H^+/K^+ ATPase, specifically Cys-813 and Cys-822[3]. This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion[4][5][6].





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